N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
CAS No.:
Cat. No.: VC15626644
Molecular Formula: C23H25N3O2
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25N3O2 |
|---|---|
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
| Standard InChI | InChI=1S/C23H25N3O2/c1-16(17-8-4-7-13-22(17)27)24-25-23(28)14-15-26-20-11-5-2-9-18(20)19-10-3-6-12-21(19)26/h2,4-5,7-9,11,13,27H,3,6,10,12,14-15H2,1H3,(H,25,28)/b24-16+ |
| Standard InChI Key | XXAROTGBXJEUEG-LFVJCYFKSA-N |
| Isomeric SMILES | C/C(=N\NC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)/C4=CC=CC=C4O |
| Canonical SMILES | CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC=CC=C4O |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Components
The compound features a hydrazone functional group () bridging two aromatic systems:
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A tetrahydrocarbazole moiety, comprising a partially saturated carbazole structure with a fused benzene and cyclohexane ring .
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A 2-hydroxyphenyl group, which introduces phenolic hydroxyl functionality capable of hydrogen bonding and redox activity.
The -configuration of the hydrazone linkage ensures planar geometry, optimizing π-π stacking interactions with biological macromolecules. The tetrahydrocarbazole component contributes hydrophobicity, while the hydroxyphenyl group enhances solubility in polar solvents.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
| Hybridization | (hydrazone), (tetrahydrocarbazole) |
Synthesis and Reaction Pathways
Condensation Reaction Mechanism
The compound is synthesized via a acid-catalyzed condensation between:
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1-(2-Hydroxyphenyl)ethanone: Provides the hydroxyphenyl-acyl component.
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3-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)propanehydrazide: Supplies the hydrazide nucleophile.
The reaction proceeds in methanol under reflux, with yields optimized by controlling temperature (60–80°C) and reaction time (6–12 hours). Protonation of the carbonyl oxygen by acid catalysts (e.g., HCl) enhances electrophilicity, facilitating nucleophilic attack by the hydrazide’s amino group. Subsequent dehydration forms the hydrazone linkage .
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Structural validation employs:
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Nuclear Magnetic Resonance (NMR): and NMR confirm hydrazone proton environments and aromatic integration.
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Infrared Spectroscopy (IR): Peaks at 1650–1680 cm (C=N stretch) and 3200–3400 cm (N-H/O-H stretches).
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Mass Spectrometry (MS): Molecular ion peak at m/z 375.5 aligns with the molecular weight.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited solubility in water (<0.1 mg/mL at 25°C). Stability studies indicate susceptibility to hydrolysis under strongly acidic (pH < 2) or alkaline (pH > 10) conditions, with degradation products including the parent hydrazide and ketone.
Spectroscopic Profiles
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UV-Vis Spectroscopy: Absorbance maxima at 270 nm (π→π* transitions, aromatic systems) and 340 nm (n→π*, hydrazone).
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Fluorescence: Weak emission at 450 nm (λ<sub>ex</sub> = 340 nm), suggesting potential as a fluorescent probe.
Future Research Directions
Synthetic Optimization
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Green Chemistry Approaches: Replace methanol with ionic liquids or aqueous micellar systems to improve sustainability .
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Catalytic Enhancements: Screen zeolites or organocatalysts to reduce reaction times and improve yields beyond 70% .
In Vivo Pharmacokinetics
Priority studies should address:
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Bioavailability: Structural modifications (e.g., PEGylation) to enhance solubility and oral absorption.
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Metabolic Pathways: LC-MS/MS profiling of hepatic microsomal metabolites to identify detoxification pathways.
Target Validation
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CRISPR-Cas9 Screens: Identify gene knockouts that confer resistance to the compound, revealing primary targets.
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Proteomic Profiling: Thermal shift assays to detect protein binding partners in cell lysates.
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